(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
Description
The compound “(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H16BClN2O2 . It has a molecular weight of 254.52 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a 4-methylpiperazine group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . Additionally, boronic esters have been reported to undergo catalytic protodeboronation, a process that involves the removal of the boron moiety .Physical And Chemical Properties Analysis
This compound is typically stored under refrigerated conditions . It has a molecular weight of 254.52 .Future Directions
The use of boronic acids and their derivatives in medicinal chemistry and drug design is a rapidly growing field. Their unique chemical properties, including the ability to form reversible covalent bonds with proteins, make them attractive candidates for the development of new therapeutic agents . Future research will likely continue to explore the potential applications of these compounds in various areas of chemistry and biology.
properties
IUPAC Name |
[2-chloro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSWFYTTUHKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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